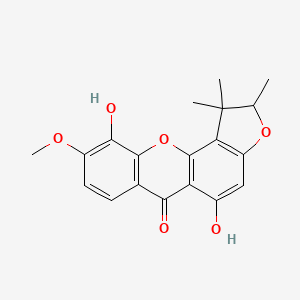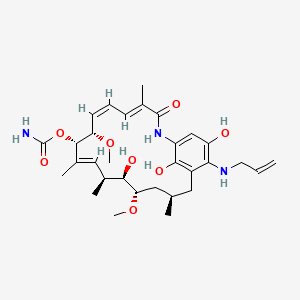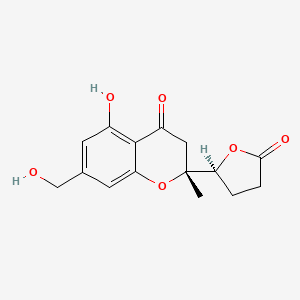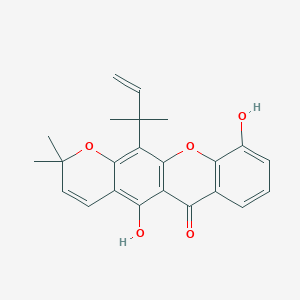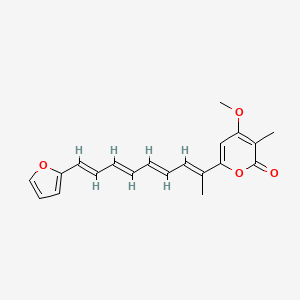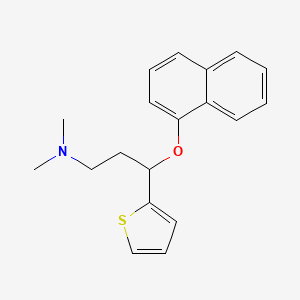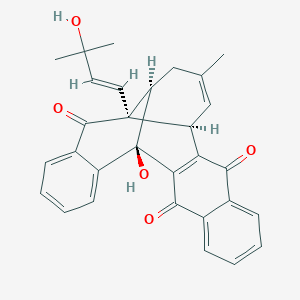
Lippsidoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lippsidoquinone is a natural product found in Lippia origanoides and Lippia sidoides with data available.
Aplicaciones Científicas De Investigación
Cytotoxic Properties in Cancer Research
Lippsidoquinone, a compound isolated from Lippia sidoides, has demonstrated significant cytotoxic activity against human leukemia cell lines HL60 and CEM. This discovery underscores its potential in cancer research, particularly in developing treatments targeting specific leukemia types. The structure of lippsidoquinone was determined through spectral data analysis, emphasizing the compound's unique chemical properties (Costa et al., 2001).
Broader Implications in Lipidomics
While not directly related to lippsidoquinone, the field of lipidomics has significant relevance to its study. Lipidomics, a rapidly growing technology, is instrumental in studying disease mechanisms, identifying novel biomarkers, and understanding the action of drug compounds like lippsidoquinone. This field's advancements are crucial for elucidating the roles of unique compounds in various biological processes and diseases (Vihervaara et al., 2014), (Stephenson et al., 2017).
Contributions to Cellular Studies and Disease Research
Lipidomics, including the study of compounds like lippsidoquinone, plays a vital role in understanding cellular lipidomes and their impact on life processes. Research in this area can lead to improvements in diagnosing and treating diseases, potentially including those where lippsidoquinone shows efficacy (Han & Gross, 2005), (Hyötyläinen & Orešič, 2015).
Potential in Biomarker Discovery
Lipidomics, encompassing the study of compounds like lippsidoquinone, has been pivotal in discovering biomarkers for diseases like cancer, neurodegenerative disorders, and metabolic syndromes. This research area's progress is significant for understanding specific lipid-driven mechanisms and developing new therapeutic strategies (Zhao et al., 2014), (Yang & Han, 2016).
Propiedades
Fórmula molecular |
C30H26O5 |
|---|---|
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
(2R,10R,11R,15R)-2-hydroxy-10-[(E)-3-hydroxy-3-methylbut-1-enyl]-13-methylhexacyclo[14.8.0.02,11.03,8.010,15.018,23]tetracosa-1(16),3,5,7,13,18,20,22-octaene-9,17,24-trione |
InChI |
InChI=1S/C30H26O5/c1-16-14-21-23-24(26(32)18-9-5-4-8-17(18)25(23)31)30(35)20-11-7-6-10-19(20)27(33)29(21,22(30)15-16)13-12-28(2,3)34/h4-14,21-22,34-35H,15H2,1-3H3/b13-12+/t21-,22+,29+,30-/m0/s1 |
Clave InChI |
IUEFETCMXIESGM-PDXRWLBWSA-N |
SMILES isomérico |
CC1=C[C@H]2C3=C(C(=O)C4=CC=CC=C4C3=O)[C@]5([C@H](C1)[C@@]2(C(=O)C6=CC=CC=C65)/C=C/C(C)(C)O)O |
SMILES canónico |
CC1=CC2C3=C(C(=O)C4=CC=CC=C4C3=O)C5(C(C1)C2(C(=O)C6=CC=CC=C65)C=CC(C)(C)O)O |
Sinónimos |
lippsidoquinone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[alpha-D-Man-(1->2)-alpha-D-Man-(1->2)-alpha-D-Man-(1->6)-alpha-D-Man-(1->4)-alpha-D-GlcN-(1->6)]-1-O-(6-thiohexylphosphono)-D-myo-inositol](/img/structure/B1249860.png)

